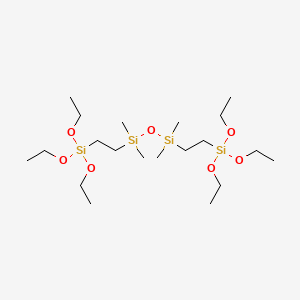
H-ASN-AMC TFA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-Asn-amc tfa, also known as Butanediamide, 2-amino-N1-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, (S)-, mono(trifluoroacetate), is a compound with the molecular formula C16H16F3N3O6 and a molecular weight of 403.31 g/mol . It is commonly used in peptide synthesis and research applications due to its unique properties.
Wissenschaftliche Forschungsanwendungen
H-Asn-amc tfa has a wide range of scientific research applications, including:
Chemistry: Used in peptide synthesis and as a building block for complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of peptides and other biologically active compounds.
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with enzymes such as histone deacetylases (hdacs) .
Mode of Action
For instance, it displayed a fast-on–fast-off mechanism against class-IIa HDACs 4 and 7, but slow-binding mechanisms against class-I and class-IIb enzymes (HDACs 1–3, 6 and 8) .
Biochemical Pathways
Related compounds have been known to affect pathways involving transaminases and amino acid biosynthesis .
Result of Action
Related compounds have been known to have effects on enzyme activity, such as inhibiting histone deacetylases .
Action Environment
Related compounds have been studied for their environmental exposures and potential health risks .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
H-Asn-amc tfa is typically synthesized using solid-phase peptide synthesis (SPPS) methods. The process involves the use of trifluoroacetic acid (TFA) to release synthesized peptides from solid-phase resins . The TFA is manufactured using acetate and fluoride as precursors . The synthesis of peptide thioesters, which are fundamental building blocks for the compound, employs a TFA/trimethylsilyl bromide (TFA/TMSBr) protocol using a hydroxymethyl resin .
Industrial Production Methods
Industrial production of this compound involves large-scale SPPS techniques, where TFA is used for deprotection and cleavage of the peptide from the resin . This method is scalable and allows for the efficient production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
H-Asn-amc tfa undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can be performed using appropriate reducing agents.
Substitution: Substitution reactions are common, especially in the presence of suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoroacetic acid (TFA): A related compound used in similar applications.
Acetic acid: Another carboxylic acid with different properties.
Trichloroacetic acid: Similar in structure but with chlorine atoms instead of fluorine.
Uniqueness
H-Asn-amc tfa is unique due to its specific structure, which includes a trifluoroacetate group. This group enhances its stability and reactivity, making it particularly useful in peptide synthesis and research applications.
Eigenschaften
IUPAC Name |
(2S)-2-amino-N-(4-methyl-2-oxochromen-7-yl)butanediamide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4.C2HF3O2/c1-7-4-13(19)21-11-5-8(2-3-9(7)11)17-14(20)10(15)6-12(16)18;3-2(4,5)1(6)7/h2-5,10H,6,15H2,1H3,(H2,16,18)(H,17,20);(H,6,7)/t10-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIWCIJNFHPHDB-PPHPATTJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)N)N.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)N)N.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718691 |
Source


|
| Record name | Trifluoroacetic acid--N~1~-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-aspartamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115047-90-0 |
Source


|
| Record name | Trifluoroacetic acid--N~1~-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-aspartamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl-3-[2-(4-nitrobenzoyl)acetamino]-4-[3,5-dicarboxymethyl)-phenoxy]-benzoate](/img/structure/B570980.png)
![2-((4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)amino)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B570982.png)



![2H-Oxazolo[5,4-g]indole](/img/structure/B570991.png)


